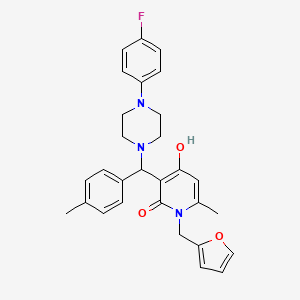

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with pharmacologically relevant moieties. Key structural elements include:

- 1-position: A furan-2-ylmethyl group, which may influence lipophilicity and metabolic stability.

- 4-hydroxy and 6-methyl groups: These contribute to hydrogen-bonding capacity and steric effects, respectively.

Properties

IUPAC Name |

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30FN3O3/c1-20-5-7-22(8-6-20)28(32-15-13-31(14-16-32)24-11-9-23(30)10-12-24)27-26(34)18-21(2)33(29(27)35)19-25-4-3-17-36-25/h3-12,17-18,28,34H,13-16,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSUAMTZHREBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

Formation of the Piperazine Intermediate: Reacting 4-fluorophenylamine with piperazine under controlled conditions.

Coupling with p-Tolylmethyl Group: Using a coupling agent to attach the p-tolylmethyl group to the piperazine intermediate.

Incorporation of the Furan Ring: Introducing the furan-2-ylmethyl group through a nucleophilic substitution reaction.

Formation of the Pyridinone Core: Cyclization and hydroxylation reactions to form the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The fluorophenyl group can be reduced to a phenyl group.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the pyridin-2(1H)-one scaffold but differ in substituents, influencing their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Effects on Pharmacokinetics :

- The furan-2-ylmethyl group (as in the target compound and ) may enhance metabolic stability compared to ethyl substituents () due to reduced oxidative metabolism .

- Fluorophenyl-piperazine moieties () are associated with improved receptor binding in CNS targets, though selectivity varies with aryl-group substitutions (e.g., p-tolyl vs. pyridin-3-yl) .

Physicochemical Properties: Hydroxy groups (e.g., 4-hydroxy in the target compound) enhance solubility and hydrogen-bonding capacity, critical for bioavailability .

Research Findings

Pharmacological Data:

- While the target compound’s activity remains unreported, Compound 4q () showed significant analgesic effects, supporting the exploration of furan-containing analogs for pain management .

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , hereafter referred to as Compound X , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

Compound X is characterized by a complex structure that includes a piperazine moiety, a furan ring, and a pyridine derivative. The synthesis typically involves multi-step organic reactions, focusing on the formation of the piperazine ring followed by the introduction of various functional groups through nucleophilic substitutions and coupling reactions.

Synthetic Route

- Formation of the Piperazine Ring : Starting from piperazine precursors.

- Introduction of Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.

- Attachment of Furan and Pyridine Moieties : Involves amide bond formation using coupling reagents.

Antimicrobial Activity

Research indicates that Compound X exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.35 to 4.00 μM against pathogens such as Mycobacterium tuberculosis .

Antiparasitic Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, with IC50 values reported between 0.74–6.4 μM . These findings suggest that Compound X could be a promising candidate for further development as an antimalarial agent.

Cytotoxicity

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells have shown that Compound X is relatively non-toxic, indicating a favorable safety profile for therapeutic applications .

The biological activity of Compound X is believed to stem from its ability to interact with specific molecular targets:

- Receptor Modulation : The piperazine and fluorophenyl groups may enhance binding affinity to target receptors involved in microbial resistance mechanisms.

- Enzyme Inhibition : Potential inhibition of enzymes critical for pathogen survival has been suggested, although specific targets remain to be elucidated.

Case Study 1: Antitubercular Evaluation

In a study focused on anti-tubercular agents, derivatives similar to Compound X were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Five compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM, indicating that structural modifications can enhance efficacy .

Case Study 2: Antimalarial Screening

A series of compounds derived from similar frameworks were screened for antiplasmodial activity, revealing significant potential in combating drug-resistant strains of malaria . The structure-activity relationship (SAR) studies indicated that specific substitutions at the piperazine ring significantly influenced biological outcomes.

Comparative Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine coupling, alkylation, and cyclization. For example, a pyridinone core (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) can be functionalized with a furan-2-ylmethyl group via nucleophilic substitution, followed by Mannich-type reactions to introduce the fluorophenyl-piperazinyl and p-tolyl moieties.

- Key Steps :

- Use anhydrous conditions for alkylation to minimize side reactions.

- Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification.

- Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization :

- Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of furan-2-ylmethyl chloride) to drive reactions to completion.

- Reflux in aprotic solvents (e.g., DMF or DCM) with catalytic bases like K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is essential:

- ¹H NMR :

- Identify the pyridinone hydroxyl proton (δ ~12–14 ppm, broad singlet).

- Piperazine N-CH₂ protons (δ ~2.5–3.5 ppm, multiplet).

- ¹³C NMR :

- Confirm the carbonyl group (C=O, δ ~165–170 ppm).

- IR :

- Detect O-H stretch (~3200–3400 cm⁻¹) and C=O stretch (~1650 cm⁻¹).

- HRMS :

- Verify molecular ion ([M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). To address this:

- Standardized Assay Design :

- Use isogenic cell lines (e.g., HEK293 vs. HepG2) under identical conditions (e.g., 48-hour incubation, 10 µM compound concentration).

- Include positive controls (e.g., known kinase inhibitors for enzyme assays).

- Data Normalization :

- Normalize activity to cell viability (MTT assay) or protein content (Bradford assay).

- Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) via software like GraphPad Prism .

Q. What experimental strategies are recommended to study the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Follow a tiered approach:

- Phase 1 (Lab-Scale) :

- Conduct aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) using activated sludge or soil microcosms.

- Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylated or defluorinated derivatives).

- Phase 2 (Field Studies) :

- Use stable isotope labeling (e.g., ¹⁸O or ¹³C) to track compound distribution in water-soil systems.

- Measure half-life (t₁/₂) under varying pH/temperature conditions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR and molecular docking to predict ADME traits:

- Lipophilicity (logP) :

- Aim for logP ~2–4 (optimizes membrane permeability; use ChemAxon or MOE software).

- Metabolic Stability :

- Simulate CYP450 metabolism (e.g., CYP3A4/2D6) to identify labile sites (e.g., fluorophenyl or furan groups).

- Docking Studies :

- Target receptors (e.g., serotonin or dopamine receptors) to refine substituent geometry (e.g., piperazinyl orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.